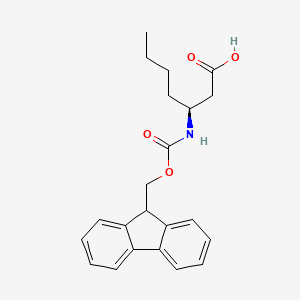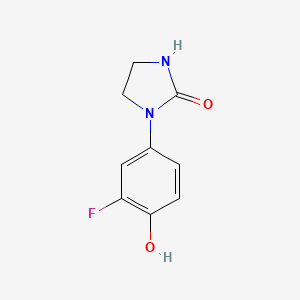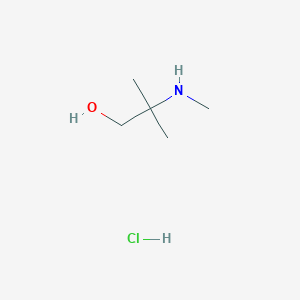![molecular formula C20H24N4O3 B2801915 N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034359-82-3](/img/structure/B2801915.png)
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.437. The purity is usually 95%.
BenchChem offers high-quality N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis Techniques
Compounds with structural similarities have been synthesized using various methods, including reductive cyclization and condensation reactions, to explore their potential applications in medicinal chemistry and drug design. For example, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide was synthesized using 'one-pot' reductive cyclization, highlighting the importance of precise synthetic routes in obtaining desired compounds for further study (Bhaskar et al., 2019).
Structural Analysis
Advanced structural analysis techniques such as X-ray diffraction and NMR spectroscopy have been employed to elucidate the molecular and crystal structures of these compounds, providing insights into their potential interactions with biological targets. For instance, the crystal and molecular structures of related compounds have been reported, contributing to the understanding of their pharmacological potential (Richter et al., 2023).
Biological Activities and Applications
Antioxidant Activity
Some derivatives have been synthesized and tested for their antioxidant activity, demonstrating potential therapeutic applications in diseases associated with oxidative stress. For example, a series of novel derivatives containing pyrrolidine and benzodioxaphosphole moieties were synthesized and evaluated for their antioxidant activity, showcasing the diverse biological applications of these compounds (Tumosienė et al., 2019).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor properties of similar compounds have been investigated, highlighting their potential as novel therapeutic agents. Research into the synthesis, characterization, and biological evaluation of these compounds can lead to new treatments for infectious diseases and cancer (Talupur et al., 2021).
Wirkmechanismus
Target of Action
The compound, also known as N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide, is a derivative of benzimidazole . Benzimidazole derivatives have been found to bind with high affinity to multiple receptors , acting as proton pump inhibitors by accumulating in the parietal cell and binding directly to the enzyme . They also show their antibacterial activity by inhibiting the bacterial nucleic acid and proteins synthesis .
Mode of Action
The compound’s interaction with its targets results in the inhibition of gastric acid secretion . This is achieved by the compound accumulating in the parietal cell and binding directly to the enzyme . The compound also inhibits bacterial nucleic acid and protein synthesis, contributing to its antibacterial activity .
Biochemical Pathways
The compound affects the biochemical pathways related to gastric acid secretion and bacterial nucleic acid and protein synthesis . The inhibition of these pathways can lead to a decrease in gastric acid production and bacterial growth .
Pharmacokinetics
Benzimidazole derivatives, which the compound is a part of, are known to be metabolically stable . They are also known to readily undergo electrophilic substitution due to excessive π-electrons delocalization
Result of Action
The result of the compound’s action is the inhibition of gastric acid secretion and bacterial growth . This can potentially alleviate symptoms related to excess gastric acid and bacterial infections .
Eigenschaften
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-12-21-17-8-3-13(9-18(17)22-12)20(26)23-14-10-19(25)24(11-14)15-4-6-16(27-2)7-5-15/h4-7,13-14H,3,8-11H2,1-2H3,(H,21,22)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUWYNCBQMFSKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-({[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2801832.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2801834.png)
![Ethyl 2-{2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2801837.png)
![N-1,3-benzodioxol-5-yl-2-[6-(isopropylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2801838.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2801840.png)



![1-(4-tert-butylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2801848.png)

![2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2801850.png)
![3-[3-(sec-butylamino)-3-oxopropyl]-N-(4-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2801852.png)
